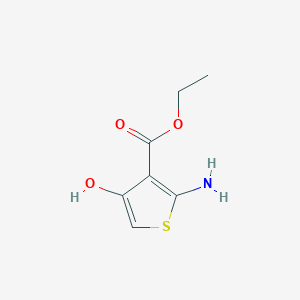
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate, also known as ethyl 2-amino-3-(4-hydroxyphenyl)thiophene-4-carboxylate, is a chemical compound with potential applications in the field of pharmaceutical research. This compound belongs to the class of thiophene derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in cancer cell survival and proliferation.
生化和生理效应
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various cell types. In addition, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate is its potential as a lead compound for the development of novel anti-inflammatory, antioxidant, and anticancer drugs. This compound has been shown to exhibit potent biological activities and has a relatively simple chemical structure, which makes it a promising candidate for further optimization. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research on Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate. One of the main directions is the optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. This can be achieved through the synthesis of analogs and derivatives of this compound, which can be screened for their biological activities. Another direction is the investigation of the molecular targets and signaling pathways that are involved in the biological effects of this compound. This can be achieved through the use of various biochemical and molecular biology techniques, such as proteomics and genomics. Finally, the in vivo efficacy and safety of this compound need to be evaluated in animal models, which can provide valuable information for its potential clinical applications.
合成方法
The synthesis of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate can be achieved by the reaction of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-bromo-4-hydroxy-3-nitrothiophene-5-carboxylate with aniline in the presence of a palladium catalyst. This reaction results in the formation of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate in good yields. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学研究应用
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied extensively in vitro and in vivo, and has shown promising results in various preclinical studies.
属性
CAS 编号 |
16694-23-8 |
|---|---|
产品名称 |
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate |
分子式 |
C7H9NO3S |
分子量 |
187.22 g/mol |
IUPAC 名称 |
ethyl 2-amino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-7(10)5-4(9)3-12-6(5)8/h3,9H,2,8H2,1H3 |
InChI 键 |
MWNFUBNNWKPURP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1O)N |
规范 SMILES |
CCOC(=O)C1=C(SC=C1O)N |
其他 CAS 编号 |
16694-23-8 |
同义词 |
2-Amino-4-hydroxy-3-thiophenecarboxylic acid ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



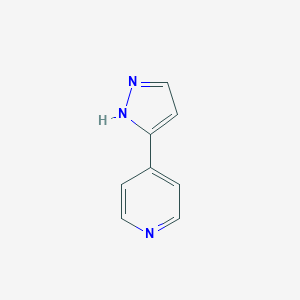
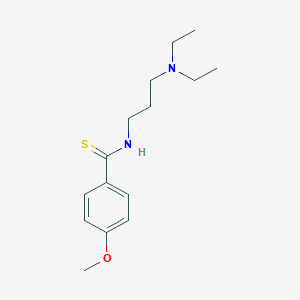
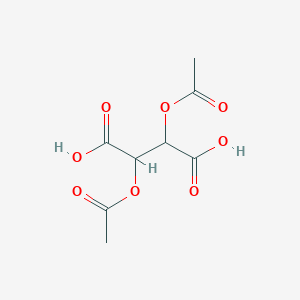
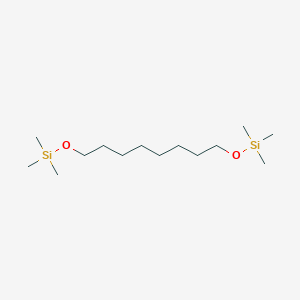
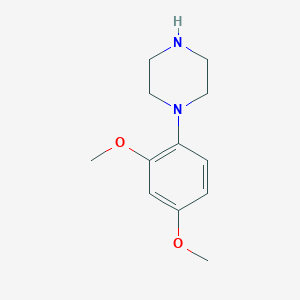
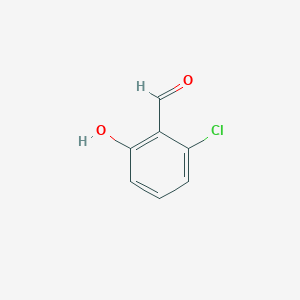
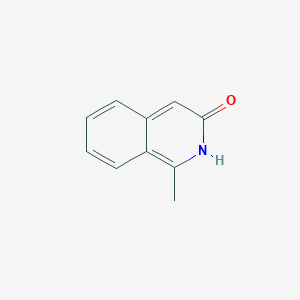
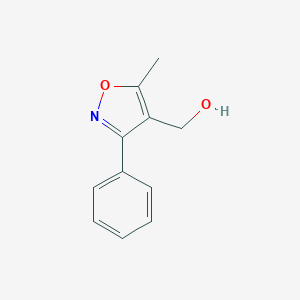
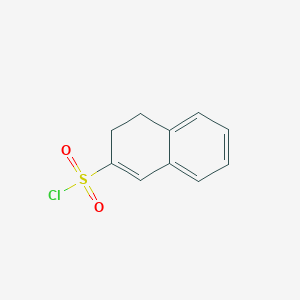
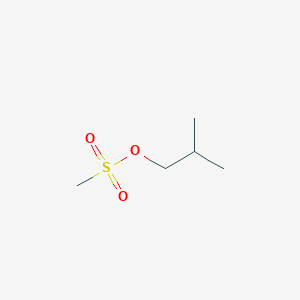
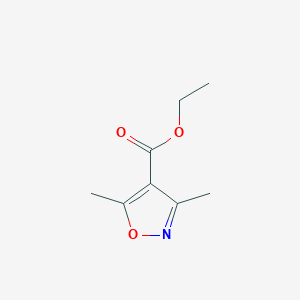
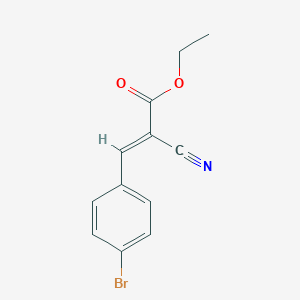
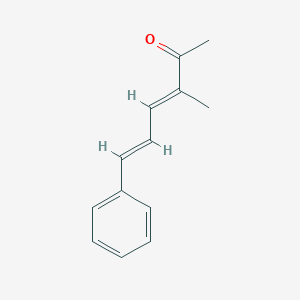
![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)